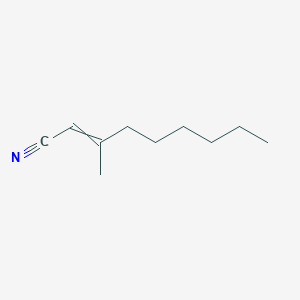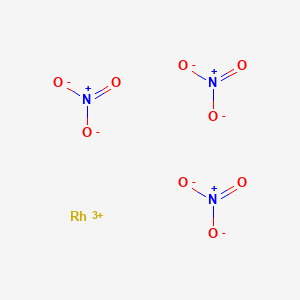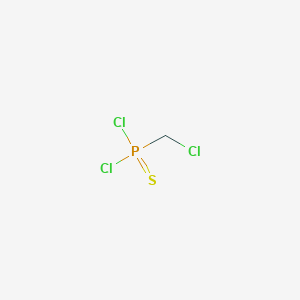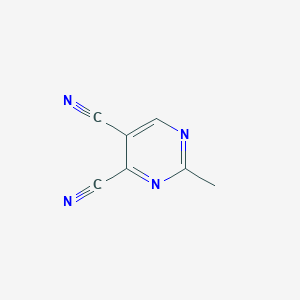
2-Methylpyrimidine-4,5-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpyrimidine-4,5-dicarbonitrile is a heterocyclic compound that has gained significant attention in the scientific community due to its diverse applications in various fields of research. It is a highly versatile molecule that can be synthesized through multiple methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 2-Methylpyrimidine-4,5-dicarbonitrile is not fully understood, but it is believed to inhibit the activity of certain enzymes that are essential for cell growth and proliferation. This inhibition leads to the suppression of tumor growth and has potential therapeutic implications.
Efectos Bioquímicos Y Fisiológicos
2-Methylpyrimidine-4,5-dicarbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methylpyrimidine-4,5-dicarbonitrile in lab experiments are its ease of synthesis, high yield, and diverse range of potential applications. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are numerous potential future directions for research involving 2-Methylpyrimidine-4,5-dicarbonitrile. These include further exploration of its antitumor activity and potential applications in cancer treatment, as well as its potential use in the synthesis of novel pharmaceuticals and other organic compounds. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in the treatment of inflammatory diseases and other medical conditions.
Métodos De Síntesis
2-Methylpyrimidine-4,5-dicarbonitrile can be synthesized through various methods such as the reaction of 2-aminopyrimidine with malononitrile in the presence of a base or through the reaction of 2-chloropyrimidine with sodium cyanide and copper(I) iodide. The synthesis of this compound is relatively straightforward and can be achieved with high yields.
Aplicaciones Científicas De Investigación
2-Methylpyrimidine-4,5-dicarbonitrile has been extensively studied for its potential applications in various fields of research. It has been shown to exhibit antitumor activity and is being explored as a potential drug candidate for the treatment of cancer. Additionally, it has been used as a precursor in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
Número CAS |
1860-97-5 |
|---|---|
Nombre del producto |
2-Methylpyrimidine-4,5-dicarbonitrile |
Fórmula molecular |
C7H4N4 |
Peso molecular |
144.13 g/mol |
Nombre IUPAC |
2-methylpyrimidine-4,5-dicarbonitrile |
InChI |
InChI=1S/C7H4N4/c1-5-10-4-6(2-8)7(3-9)11-5/h4H,1H3 |
Clave InChI |
JOEBWQSLGRXPSP-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=N1)C#N)C#N |
SMILES canónico |
CC1=NC=C(C(=N1)C#N)C#N |
Sinónimos |
4,5-Pyrimidinedicarbonitrile, 2-methyl- (7CI,8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
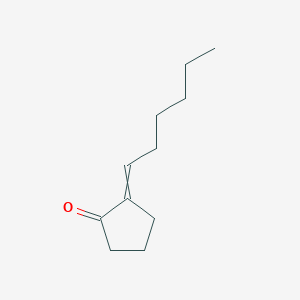
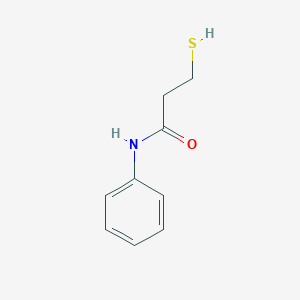
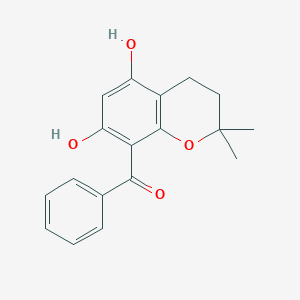


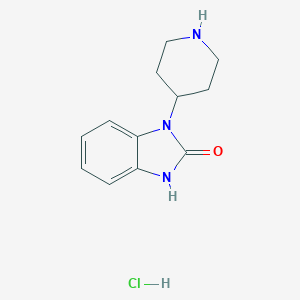
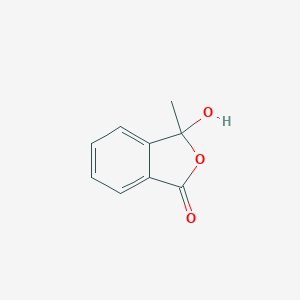
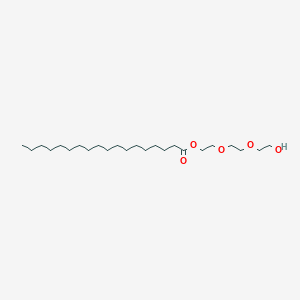
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)

